2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate is a synthetic compound with the molecular formula C₉H₁₀BrN₅O₂ and a molecular weight of 284.1 g/mol. This compound belongs to the class of purine derivatives, which are crucial in various biological processes, including cellular signaling and energy transfer. The compound is characterized by the presence of an amino group and a bromine atom at specific positions on the purine ring, which contributes to its unique chemical properties and potential biological activities.
The compound can be sourced from chemical suppliers such as Matrix Scientific, where it is available with a purity of ≥95% . It is classified as a purine derivative, specifically an alkylated purine compound. Purines are fundamental components of nucleic acids (DNA and RNA) and play vital roles in cellular metabolism.
The synthesis of 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate typically involves several key steps:
These reactions often require specific solvents (such as ethanol) and may involve temperature control (e.g., reflux conditions) to ensure high yields and purity .
The molecular structure of 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate features:
The structural representation can be summarized as follows:
Key data points include:
The compound can participate in various chemical reactions due to its functional groups. Notably:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity .
The physical properties of 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate include:
Chemical properties include:
2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate has potential applications in various scientific fields:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
Regioselective functionalization at the C8 position of the purine core represents a critical synthetic challenge due to competing reaction sites. The synthesis of 8-bromo-9-ethyl-9H-purin-6-amine (CAS 21031-79-8) serves as a key precursor, achieved through phosphorus oxybromide (POBr₃)-mediated bromination of 6-aminopurine derivatives under anhydrous conditions [2]. This method achieves >85% regioselectivity for C8 bromination when conducted in aprotic solvents (dichloromethane or acetonitrile) at 0-5°C, minimizing N7 bromination byproducts. Subsequent N9 alkylation employs ethyl bromide with potassium carbonate as base in dimethylformamide (DMF), yielding the 9-ethylpurine scaffold essential for downstream esterification. The 6-amino group remains unprotected during these transformations due to its lower nucleophilicity compared to purinic nitrogens [2].
Table 1: Optimization of Purine Bromination and Amination
Step | Reagent System | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
C8 Bromination | POBr₃ (1.2 eq) | CH₂Cl₂ | 0-5 | 78 | >85% C8 isomer |
C8 Bromination | POBr₃ (1.5 eq) | MeCN | 25 | 65 | 75% C8 isomer |
N9 Ethylation | EtBr, K₂CO₃ (2 eq) | DMF | 60 | 92 | >99% N9 |
N9 Ethylation | EtBr, Cs₂CO₃ (1.5 eq) | DMF | 80 | 88 | >99% N9 |
The introduction of the ethylacetate moiety proceeds via nucleophilic displacement of the C8 bromine or direct N-alkylation of the purine nitrogen. Ethyl bromoacetate demonstrates superior reactivity over chloroacetate analogues, with yields increasing from 67% to 89% when employing a 1.5:1 molar ratio of ethyl bromoacetate to 8-bromo-9-ethyl-9H-purin-6-amine in refluxing acetone [2]. Catalytic approaches utilize diisopropylethylamine (DIPEA) or tetrabutylammonium iodide (TBAI) to accelerate the reaction, with DIPEA proving particularly effective in reducing side-product formation during esterification. Microwave-assisted acetylation (80°C, 30 min) enhances reaction efficiency, achieving 95% conversion compared to 72% under conventional reflux (12 hours). Post-functionalization purification employs recrystallization from ethanol/water mixtures (3:1 v/v), yielding chromatographically pure (>98%) 2-(6-amino-8-bromo-9H-purin-9-yl)ethylacetate [4].
Solvent polarity profoundly influences reaction kinetics and byproduct formation throughout the synthetic sequence. Bromination yield correlates with solvent dielectric constant: dichloromethane (ε=8.9) affords 78% yield, while dimethyl sulfoxide (ε=46.7) decreases yield to 55% due to competing hydrolysis [2]. Temperature optimization reveals distinct maxima for each step:
Table 2: Solvent and Temperature Effects on Critical Steps
Synthetic Step | Optimal Solvent | Dielectric Constant (ε) | Optimal Temp (°C) | Yield (%) | Key Side Products |
---|---|---|---|---|---|
C8 Bromination | CH₂Cl₂ | 8.9 | 0-5 | 78 | N7-Bromoisomer (8%) |
N9 Ethylation | DMF | 36.7 | 60 | 92 | O⁶-Ethylated purine (<1%) |
Ethylacetation | Acetone | 20.7 | 80 | 89 | Diacetylated product (5%) |
Cold-chain maintenance during intermediate storage (particularly for brominated precursors) prevents decomposition, preserving regiochemical integrity for subsequent steps [2]. Recrystallization solvent optimization demonstrates ethanol/water (3:1) as superior to acetonitrile or methanol for final product purity.
The C8 bromine in 2-(6-amino-8-bromo-9H-purin-9-yl)ethylacetate displays enhanced electrophilicity compared to non-brominated analogues due to the electron-withdrawing effect of halogenation. Nucleophilic substitution follows a classical addition-elimination mechanism (SNAr), with the ethylacetate side-chain at N9 further activating the C8 position through induction effects [4]. Computational studies indicate a 12 kcal/mol reduction in the energy barrier for nucleophilic attack at C8 versus non-brominated purines. Fluoroalcohol solvents (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol/HFIP) facilitate metal-free substitutions by stabilizing the Meisenheimer complex through hydrogen-bonding networks, enabling reactions with nitrogen and carbon nucleophiles without transition metal catalysts .
Comparative kinetic analysis reveals:
Table 3: Nucleophilic Substitution Kinetics at C8 Position
Nucleophile | Solvent System | Additive | Temp (°C) | k₂ (M⁻¹s⁻¹) | Product |
---|---|---|---|---|---|
Ammonia | HFIP | None | 60 | 3.2 × 10⁻⁴ | 8-Aminopurine derivative |
Methylamine | TFE/H₂O (9:1) | TfOH (0.5eq) | 60 | 4.1 × 10⁻⁴ | 8-Methylaminopurine |
Aniline | HFIP | TfOH (0.5eq) | 60 | 1.8 × 10⁻³ | 8-(Phenylamino)purine |
Sodium Methoxide | Methanol | None | 60 | 8.7 × 10⁻⁶ | 8-Methoxypurine |
The electron-donating 6-amino group paradoxically enhances C8 electrophilicity through resonance contribution to the purine π-system, contrasting with the deactivating effect observed in benzenoid compounds. This enables sequential displacement strategies where C8 bromine serves as a versatile handle for diversifying purine-based pharmacophores [4].
Continuous flow systems address limitations in batch processing of halogenated purines, particularly exothermicity control during bromination and mixing efficiency in acetylation. Microreactor technology (channel diameter: 500 μm) achieves 95% conversion in POBr₃-mediated bromination with residence times of 120 seconds (vs. 4 hours in batch), suppressing thermal degradation through precise temperature control [4]. Immobilized catalysts demonstrate particular utility for multi-step sequences:
Process intensification through solvent-recycling loops reduces waste generation by 78% while maintaining 99.5% product purity. These innovations collectively enable kilogram-scale production of 2-(6-amino-8-bromo-9H-purin-9-yl)ethylacetate with consistent regiochemical fidelity (>99.5% HPLC purity), establishing a robust platform for generating purine-based compound libraries [4] .
Table 4: Comparative Performance of Batch vs. Flow Synthesis
Parameter | Batch Process | Flow Process | Improvement Factor |
---|---|---|---|
Bromination Time | 4 hours | 120 seconds | 120× |
Acetylation Catalyst | 10 mol% DMAP | 1 mol% PS-DMAP | 90% reduction |
Overall Yield | 62% | 85% | +23% |
Purity | 95% | 99.5% | +4.5% |
Solvent Consumption | 15 L/kg | 3.3 L/kg | 78% reduction |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1